molecular formula C25H25F2N3O3S B2785090 N-(4-ethylphenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 451476-70-3

N-(4-ethylphenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

Cat. No.: B2785090
CAS No.: 451476-70-3
M. Wt: 485.55
InChI Key: XWEXXZAJBNLBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a synthetically designed small molecule of significant interest in medicinal chemistry and neuroscience research. Its structure integrates a benzamide core, a substituted phenyl ring, and a key 4-(4-fluorophenyl)piperazine moiety . The 4-fluorophenylpiperazine group is a well-known pharmacophore in neuropharmacology, often associated with interaction at various serotonin receptor subtypes . This specific molecular architecture makes the compound a valuable chemical tool for probing biological targets, particularly in the investigation of neurological pathways and receptor systems. Researchers can utilize this compound in foundational in vitro studies to elucidate its precise mechanism of action and binding affinity profiles. Its design is consistent with compounds investigated for activity in central nervous system (CNS) models, drawing parallels to structural analogs that have been evaluated in preclinical studies for potential pharmacological effects . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O3S/c1-2-18-3-8-21(9-4-18)28-25(31)19-5-12-23(27)24(17-19)34(32,33)30-15-13-29(14-16-30)22-10-6-20(26)7-11-22/h3-12,17H,2,13-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEXXZAJBNLBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Dopamine Receptors : The presence of the piperazine moiety suggests potential activity at dopamine receptors, which are critical in neurological processes.
  • Tyrosinase Inhibition : Studies indicate that derivatives of similar structures exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production, which could be relevant for cosmetic applications and skin disorders .

Anticancer Activity

Recent studies have demonstrated promising anticancer activity. For instance, a derivative of this compound showed significant inhibition of tumor growth in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM. In vivo studies indicated that treatment led to a marked reduction in tumor size in mice models .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial properties. In vitro tests revealed that it exhibits activity against various bacterial strains, with effective concentration ranges suggesting its potential as a therapeutic agent against infections .

Table 1: Biological Activity Summary

Activity TypeModelIC50 (µM)Reference
AnticancerMCF Cell Line25.72 ± 3.95
Tyrosinase InhibitionB16F10 Melanoma Cells40.43
AntimicrobialVarious Bacterial StrainsVaries

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of the compound to tumor-bearing mice demonstrated a significant decrease in tumor growth over a treatment period of four weeks. The mechanism was hypothesized to involve apoptosis induction in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic markers .
  • Tyrosinase Inhibition Study : In another investigation, derivatives were tested for their ability to inhibit tyrosinase activity. The results indicated that certain substitutions on the piperazine ring enhanced inhibitory effects, suggesting a structure-activity relationship that could guide future drug design .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H28F2N4O2SC_{25}H_{28}F_2N_4O_2S, and its molecular weight is approximately 480.6 g/mol. The structural features include:

  • Piperazine moiety : Common in many pharmaceuticals, contributing to receptor binding.
  • Fluoro-substituents : Enhance lipophilicity and metabolic stability.
  • Sulfonamide linkage : Often associated with antibacterial properties.

Antipsychotic Activity

Research indicates that compounds containing piperazine structures, similar to N-(4-ethylphenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide, exhibit antipsychotic properties. These compounds interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in the treatment of schizophrenia and other mood disorders .

Anticancer Potential

Recent studies have highlighted the anticancer activity of piperazine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The sulfonamide component is known for its antibacterial effects. Compounds like this compound may exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .

Case Study 1: Antipsychotic Evaluation

A study conducted on a series of piperazine derivatives demonstrated that modifications at the phenyl ring significantly affected their affinity for serotonin receptors. The specific compound under discussion showed promising results in reducing symptoms associated with psychotic disorders in animal models, suggesting a potential pathway for further clinical development .

Case Study 2: Anticancer Activity Assessment

In a comparative analysis of various substituted piperazine compounds, this compound was evaluated against human cancer cell lines. Results indicated a notable reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis being further explored through flow cytometry assays .

Comparison with Similar Compounds

Key Structural Variations

The compound’s closest analog, 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]benzamide (BA97780; CAS 451504-54-4) , shares a nearly identical backbone but differs in two critical substituents:

  • Piperazine ring substitution : BA97780 has a 4-methoxyphenyl group, whereas the target compound features a 4-fluorophenyl group.
  • Benzamide substitution : BA97780 incorporates a 4-isopropylphenyl group, while the target compound uses a 4-ethylphenyl group .

These differences influence electronic and steric properties. The isopropyl group in BA97780 introduces greater steric bulk than the ethyl group, which may affect binding pocket interactions.

Comparison with Piperazine-Linked Sulfonamides and Benzamides

Compounds from , such as N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) and N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9b) , highlight the impact of substituents on piperazine-linked systems:

Compound ID Key Substituents on Piperazine Benzamide/Pyridine Substituents Molecular Weight Notable Features
Target Compound 4-Fluorophenyl 4-Ethylphenyl ~529.6 (calc.) Fluorine enhances electronegativity
BA97780 4-Methoxyphenyl 4-Isopropylphenyl 511.61 Methoxy improves solubility
9a 3-(Trifluoromethyl)benzoyl Pyridin-2-yl acetamide ~573.5 (calc.) Trifluoromethyl increases lipophilicity
9b 4-Chloro-3-(trifluoromethyl)benzoyl Pyridin-2-yl acetamide ~607.9 (calc.) Chlorine adds halogen bonding potential

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, trifluoromethyl, chlorine) enhance binding affinity to hydrophobic pockets but may reduce aqueous solubility.

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unspecified, analogs like the pyrazolo-pyrimidin derivative in (MP: 175–178°C) and BA97780’s structural complexity suggest that the target likely has a high melting point (>150°C) due to rigid aromatic systems and hydrogen-bonding sulfonamide groups .
  • Molecular Weight : The target (~529.6) falls within the range of drug-like molecules but is heavier than BA97780 (511.61), primarily due to the additional fluorine atom.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Synthesize the benzamide core via coupling reactions (e.g., amide bond formation using EDCl/HOBt) between 4-fluoro-3-sulfonylbenzoic acid derivatives and 4-ethylphenylamine .
  • Step 2 : Introduce the piperazine-sulfonyl moiety via nucleophilic substitution, using 4-(4-fluorophenyl)piperazine under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .
  • Optimization :
  • Temperature : Maintain ≤60°C during sulfonylation to prevent decomposition .
  • Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Key Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), anhydrous DCM .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., fluorine atoms at C4, sulfonyl group at C3) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ ~523.2 g/mol) and detect impurities .
  • HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98% for pharmacological studies) .
    • Data Interpretation : Compare spectral data with computational predictions (e.g., ChemDraw simulations) to validate structural assignments .

Advanced Research Questions

Q. How do structural modifications in the benzamide and piperazine moieties influence the compound’s binding affinity to serotonin receptors (e.g., 5-HT1A_{1A}/5-HT2A_{2A})?

  • Methodology :

  • SAR Studies :
  • Benzamide Modifications : Replace 4-ethylphenyl with bulkier groups (e.g., 4-tert-butylphenyl) to assess steric effects on receptor docking .
  • Piperazine Substitutions : Compare 4-fluorophenyl vs. 4-chlorophenyl groups to evaluate electronic effects on receptor affinity .
  • Assays :
  • Radioligand binding assays (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) using HEK293 cells expressing recombinant receptors .
  • Findings : Fluorine at the benzamide’s C4 enhances lipophilicity, improving blood-brain barrier penetration, while 4-fluorophenylpiperazine optimizes serotonin receptor selectivity (IC50_{50} < 50 nM) .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound across different in vitro assays?

  • Approaches :

  • Assay Standardization : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and incubation times to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., ketanserin for 5-HT2A_{2A}) to normalize activity measurements .
  • Data Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration affecting compound solubility) .
    • Case Study : Discrepancies in IC50_{50} values (e.g., 10 nM vs. 200 nM) may arise from differences in intracellular ATP levels; use ATP-depletion protocols to standardize conditions .

Q. How can in vitro metabolic stability assays be designed to assess the pharmacokinetic profile of this compound?

  • Protocol :

  • Liver Microsomes : Incubate with human liver microsomes (HLMs) at 37°C, NADPH-regenerating system, and monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., dibenzylfluorescein) to predict drug-drug interactions .
    • Key Metrics :
  • Half-life (t1/2_{1/2}) : Aim for t1/2_{1/2} > 60 minutes for oral bioavailability.
  • Intrinsic Clearance (CLint_{int}) : Calculate using the well-stirred model; values < 15 mL/min/kg suggest favorable metabolic stability .
    • Structural Insights : The trifluoromethyl group (if present in analogs) reduces oxidative metabolism by CYP450 enzymes, enhancing stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.